N-Nitrosofenfluramine chemical structure and properties
N-Nitrosofenfluramine chemical structure and properties
An In-Depth Technical Guide to N-Nitrosofenfluramine: Structure, Properties, and Analytical Considerations
This guide provides a comprehensive technical overview of N-Nitrosofenfluramine, a nitrosamine impurity of significant interest to the pharmaceutical industry. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, formation, analytical detection, and toxicological implications.
Introduction: The Emergence of a Critical Impurity
N-Nitrosofenfluramine is a nitrosamine derivative of fenfluramine, a previously marketed anorectic agent.[1] Like other N-nitroso compounds, it is classified as a probable human carcinogen, making its detection and control in any pharmaceutical product a matter of utmost regulatory and safety concern.[2][3] This compound can arise from the nitrosation of its parent secondary amine, fenfluramine, a reaction that can occur during drug synthesis, processing, or even storage under certain conditions.[4] The presence of residual nitrites (often found in excipients) and acidic conditions can facilitate this transformation.[4]
Recent scrutiny of nitrosamine impurities by global regulatory bodies has underscored the need for a thorough understanding of these molecules. This guide synthesizes the available scientific literature to provide a core reference for professionals working to mitigate the risks associated with N-Nitrosofenfluramine.
Chemical Structure and Physicochemical Properties
A precise understanding of the molecular structure and properties of N-Nitrosofenfluramine is fundamental to the development of effective control and analytical strategies.
Molecular Identity
N-Nitrosofenfluramine is a chiral molecule, existing as a racemic mixture unless specific stereoselective synthesis is employed.[5] The presence of the N-nitroso group introduces the possibility of cis/trans isomerism.[1]
Caption: Chemical Identity of N-Nitrosofenfluramine.
Physicochemical and Spectroscopic Data
The characterization of N-Nitrosofenfluramine relies on a combination of spectroscopic techniques. The data presented below has been compiled from analytical studies identifying the compound.[1]
| Property | Value / Description |
| Physical Form | Yellow oil[1] |
| UV Absorption Max (λmax) | 234 nm[1] |
| ¹³C NMR Shifts (ppm) | 138.55, 132.54, 129.10, 125.72, 125.70, 123.73, 123.71, 60.62, 41.75, 38.69, 19.97, 11.66[1] |
| ¹H NMR Shifts (ppm) | 7.49 (d), 7.43 (bs), 7.40 (d), 7.35 (q), 4.61 (m), 3.50 (m), 3.46 (m), 3.26 (q), 3.09 (q), 1.51 (d), 0.98 (t)[1] |
| Key FT-IR Peaks (cm⁻¹) | 2981.3, 2939.5 (C-H stretch), 1448.6 (N=O stretch region), 1331.2, 1202.7, 1164.9, 1125.1 (C-F stretch)[1] |
| Mass Spectrometry (EI) | Major fragments (m/z): 260 (M⁺), 230, 211, 186, 159 (base peak), 101, 71, 56, 42[1] |
| Mass Spectrometry (ESI+) | Protonated molecule [M+H]⁺ at m/z 261. Isomers may be present.[1][6] |
Formation and Synthesis
Understanding the formation mechanism is key to preventing the emergence of N-Nitrosofenfluramine as an impurity.
Mechanism of Formation
N-Nitrosofenfluramine is formed via the nitrosation of fenfluramine, a secondary amine. This reaction typically occurs when a nitrosating agent, such as nitrous acid (HNO₂), reacts with the amine.[4] Nitrous acid is often formed in situ from nitrite salts (e.g., sodium nitrite) under acidic conditions.[4]
Caption: General Formation Pathway of N-Nitrosofenfluramine.
The risk of this reaction is heightened during API synthesis or drug product formulation if there is carryover of reagents or if excipients contain residual nitrites. Elevated temperatures and prolonged storage can also increase the rate of formation.[7]
Laboratory Synthesis Protocol
A reference standard of N-Nitrosofenfluramine is essential for analytical method development. The following protocol is adapted from the literature for its laboratory-scale synthesis from fenfluramine.[1]
Causality: This procedure utilizes the classical nitrosation reaction. Fenfluramine is dissolved and cooled to slow the reaction rate and minimize side reactions. Sodium nitrite provides the nitrite ion, and the addition of concentrated hydrochloric acid creates the acidic environment necessary to form the active nitrosating agent, nitrous acid. The reaction is allowed to proceed for an extended period to ensure complete conversion. A basic workup with sodium bicarbonate neutralizes the acid, and extraction with a nonpolar solvent (ether) isolates the newly formed, less polar N-Nitrosofenfluramine from the aqueous phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.5 g of fenfluramine standard in 10 mL of ethanol in a suitable flask.
-
Cooling: Cool the solution to 5°C in an ice bath.
-
Nitrite Addition: Add 0.3 g of sodium nitrite to the cooled solution and agitate the mixture.
-
Acidification: While maintaining the temperature at 5°C, slowly add 0.7 mL of concentrated hydrochloric acid.
-
Reaction: Remove the flask from the ice bath and allow the mixture to stir at room temperature for 28 hours.
-
Quenching: Pour the reaction mixture into approximately 10 mL of ice water.
-
Neutralization: Carefully adjust the pH of the mixture to ~8 using a 10% aqueous solution of sodium bicarbonate.
-
Extraction: Extract the N-Nitrosofenfluramine from the aqueous mixture with 20 mL of diethyl ether. Repeat the extraction if necessary.
-
Washing: Wash the combined ether phase with distilled water until the aqueous layer is neutral.
-
Isolation: Remove the ether by reduced-pressure distillation (rotary evaporation).
-
Drying: The final product, a yellow oil, is obtained after vacuum drying.[1]
Analytical Methodologies
Robust and sensitive analytical methods are required to detect and quantify N-Nitrosofenfluramine at the trace levels mandated by regulatory agencies. Several techniques have been successfully employed.[1][8]
Caption: A Generalized Workflow for N-Nitrosofenfluramine Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile nitrosamines.
Rationale: This method leverages the volatility of N-Nitrosofenfluramine for separation in the gas phase. The temperature program is designed to first elute more volatile components before ramping up to elute the target analyte within a reasonable timeframe, ensuring a sharp peak shape. The MS detector provides high selectivity and allows for definitive identification based on the compound's unique mass spectrum and fragmentation pattern.
Protocol Example: [1]
-
System: Agilent 6890A GC with HP5973 MS detector.
-
Column: 25-m HP-5 (0.2-mm i.d., 0.33-µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 20°C/min to 240°C.
-
Ramp 2: 15°C/min to 280°C, hold for 12 min.
-
-
MS Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50 to 500.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is suitable for a broader range of nitrosamines, including those that are less volatile or thermally labile.
Rationale: This method separates components in the liquid phase, avoiding the high temperatures of a GC inlet that could potentially degrade the sample or create artificial nitrosamines. A reverse-phase C18 column is used to retain the relatively nonpolar N-Nitrosofenfluramine. The isocratic mobile phase provides consistent elution. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is ideal for sensitive quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Protocol Example: [1]
-
System: Agilent 1100 HPLC with an ion trap mass selective detector.
-
Column: Zorbax SB-C18.
-
Mobile Phase: Isocratic elution with 40:60 (v/v) water (containing 0.5% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: Electrospray Ionization, positive mode (ESI+).
-
Key Ions: [M+H]⁺ at m/z 261.
Toxicological Profile and Regulatory Context
The primary concern with N-Nitrosofenfluramine is its potential carcinogenicity, a characteristic of the broader nitrosamine class.
Mechanism of Toxicity
The toxicity of N-Nitrosofenfluramine is significantly greater than its parent compound, fenfluramine, indicating the critical role of the nitroso functional group.[9]
Metabolic Activation: Like other nitrosamines, N-Nitrosofenfluramine is believed to undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[10][11] This process, likely involving α-hydroxylation, generates unstable intermediates that can ultimately form highly reactive electrophilic species (diazonium ions).[10][11] These electrophiles can then covalently bind to cellular macromolecules, most critically DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis if not repaired.[11]
Cellular Effects: Studies in isolated rat hepatocytes have demonstrated that N-Nitrosofenfluramine induces cytotoxicity through a direct assault on cellular machinery.[9]
Caption: Cytotoxicity Pathway of N-Nitrosofenfluramine in Hepatocytes.[9]
The compound acts as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential and impairing ATP synthesis.[9] This is followed by oxidative stress, evidenced by the depletion of glutathione and the accumulation of malondialdehyde, a marker of lipid peroxidation.[9]
Regulatory Standing
Given its classification as a potential genotoxic carcinogen, strict control limits are placed on N-Nitrosofenfluramine. The U.S. Food and Drug Administration (FDA) uses a Carcinogenic Potency Categorization Approach (CPCA) for nitrosamines. N-Nitrosofenfluramine is classified as a Potency Category 3 impurity, which corresponds to a recommended acceptable intake (AI) limit of 400 ng/day .[2] Drug manufacturers are required to perform risk assessments to determine the potential for nitrosamine impurities in their products and, if a risk is identified, to develop validated analytical methods to ensure these limits are not exceeded.
Conclusion
N-Nitrosofenfluramine represents a significant analytical and safety challenge in pharmaceutical development and manufacturing. Its potential for formation from fenfluramine necessitates rigorous risk assessment and control strategies. This guide has provided a foundational understanding of its chemical properties, synthesis, analytical detection, and toxicological risks. By leveraging detailed protocols for synthesis and analysis, and by understanding the mechanisms of its formation and toxicity, researchers and drug development professionals can better design and implement strategies to ensure product quality and patient safety.
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